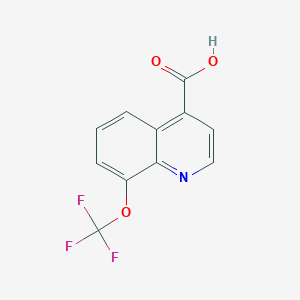

8-(Trifluoromethoxy)quinoline-4-carboxylic acid

Vue d'ensemble

Description

8-(Trifluoromethoxy)quinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of a trifluoromethoxy group at the 8th position and a carboxylic acid group at the 4th position on the quinoline ring. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethoxy)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-(trifluoromethoxy)aniline with benzaldehyde and pyruvic acid under reflux conditions in ethanol . The reaction proceeds through a Doebner hydrogen-transfer reaction, which is known for its efficiency in synthesizing quinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .

Analyse Des Réactions Chimiques

General Reactivity of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids are versatile intermediates in organic synthesis. Key reaction pathways include:

-

Decarboxylation : Heating with bases (e.g., K₂CO₃) removes the carboxylic acid group, forming substituted quinolines (e.g., 6-fluoro-2-phenyl-3-[(4’-fluorophenyl)amino]-oxo-quinoline from its carboxylic acid precursor) .

-

Esterification : Reaction with SOCl₂ or alcohols under acidic conditions yields esters .

-

Amide Formation : Acyl chlorides derived from quinoline-4-carboxylic acids react with amines (e.g., 3-(dimethylamino)-1-propylamine) to form amides .

Substituent-Directed Reactivity

The trifluoromethoxy (-OCF₃) group at position 8 likely influences reactivity through:

-

Electron-Withdrawing Effects : Enhances electrophilic substitution at electron-rich positions (e.g., position 3 or 5).

-

Steric Hindrance : May slow reactions at adjacent positions due to the bulky trifluoromethoxy group.

Table 1: Representative Methods for Trifluoromethyl-Substituted Quinolines

Gaps in Literature

No peer-reviewed studies explicitly detail the chemical transformations (e.g., nucleophilic substitution, reduction, or cross-coupling) of 8-(trifluoromethoxy)quinoline-4-carboxylic acid . Research on its biological activity or catalytic applications is also absent in the provided sources.

Suggested Research Directions

Future studies could explore:

-

Catalytic Decarboxylation : Optimizing conditions for selective removal of the carboxylic acid group.

-

Functionalization at C-3 : Leveraging the -OCF₃ group’s electronic effects for halogenation or C–N bond formation.

-

Metal-Catalyzed Cross-Coupling : Utilizing the quinoline scaffold in Suzuki-Miyaura or Buchwald-Hartwig reactions.

Applications De Recherche Scientifique

Table 1: Synthesis Conditions for Quinoline Derivatives

| Condition | Solvent | Yield (%) |

|---|---|---|

| BF·THF | MeCN | Moderate |

| BF·EtO | MeCN | Comparable |

| High Concentration | THF | High |

Biological Activities

8-(Trifluoromethoxy)quinoline-4-carboxylic acid exhibits various biological activities, making it a candidate for drug development. Some key activities include:

- Antitumor Activity : Quinoline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.

- Antiviral Activity : Research indicates that certain quinoline derivatives can inhibit viral replication, highlighting their utility in antiviral therapies .

Case Studies

- Antitumor Studies : A study investigated the efficacy of this compound analogs in inhibiting cancer cell proliferation. Results indicated significant cytotoxicity against specific cancer cell lines, with mechanisms involving apoptosis and disruption of cell signaling pathways.

- Antimicrobial Efficacy : Research assessed the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound in antibiotic development.

- Structure-Activity Relationship (SAR) : A series of derivatives were synthesized to evaluate how modifications to the trifluoromethoxy group influenced biological activity. The studies provided insights into optimizing pharmacological profiles for enhanced efficacy and reduced toxicity .

Mécanisme D'action

The mechanism of action of 8-(Trifluoromethoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes and receptors involved in various biological processes, such as signal transduction and cell proliferation . The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 8-(Trifluoromethoxy)quinoline-4-carboxylic acid include other quinoline derivatives, such as:

Quinoline-4-carboxylic acid: Lacks the trifluoromethoxy group but shares the quinoline scaffold.

8-Methoxyquinoline-4-carboxylic acid: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications .

Activité Biologique

8-(Trifluoromethoxy)quinoline-4-carboxylic acid is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets, leading to various pharmacological effects.

The molecular formula of this compound is C10H6F3NO3, and it possesses a molecular weight of 251.15 g/mol. The presence of the trifluoromethoxy group contributes to its distinct chemical behavior, which can affect its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that quinoline derivatives can demonstrate significant antibacterial properties. For instance, modifications in the quinoline structure have been associated with increased potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. Such interactions are crucial in drug metabolism and can influence therapeutic efficacy and toxicity .

- Anticancer Potential : Some studies indicate that quinoline derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to cytochrome P450 enzymes, which play a vital role in drug metabolism. This binding can lead to altered metabolic pathways and influence the pharmacokinetics of co-administered drugs .

- Cell Signaling Modulation : It has been suggested that this compound could modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway .

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluating various quinoline derivatives found that structural modifications significantly enhanced antibacterial activity against strains like MRSA. The results highlighted the importance of the trifluoromethoxy group in improving efficacy .

- In Vivo Studies : Another research effort focused on the anticancer effects of related compounds in animal models, demonstrating promising results in inhibiting tumor growth and enhancing survival rates .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed that modifications to the quinoline structure improved solubility and bioavailability, essential for therapeutic applications .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

8-(trifluoromethoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQDGAQTAFVDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.